An In-depth Technical Guide to the Molecular Geometry and Bond Angles of Arsenic Pentafluoride (AsF₅)
An In-depth Technical Guide to the Molecular Geometry and Bond Angles of Arsenic Pentafluoride (AsF₅)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arsenic pentafluoride (AsF₅) is a chemical compound of arsenic and fluorine, existing as a colorless gas at standard conditions.[1] It is a powerful fluoride (B91410) ion acceptor and is used as a doping agent in the manufacture of some electrical polymers.[1] A thorough understanding of its three-dimensional structure is fundamental to comprehending its reactivity and interactions in various chemical systems. This guide provides a detailed analysis of the molecular geometry and bond angles of AsF₅, supported by theoretical principles and experimental data.
Theoretical Framework
Valence Shell Electron Pair Repulsion (VSEPR) Theory
The molecular geometry of arsenic pentafluoride can be predicted using the Valence Shell Electron Pair Repulsion (VSEPR) theory. The central arsenic (As) atom, belonging to Group 15 of the periodic table, has five valence electrons.[2][3] In AsF₅, the arsenic atom forms single covalent bonds with five fluorine (F) atoms.[2]
The VSEPR model is applied as follows:
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Central Atom (A): Arsenic (As)
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Bonded Atoms (X): Five Fluorine (F) atoms
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Lone Pairs (E): Zero lone pairs on the central arsenic atom[1][2]
This results in an AX₅ designation.[1][4] According to VSEPR theory, an AX₅ molecule with no lone pairs on the central atom will adopt a trigonal bipyramidal geometry to maximize the distance between the electron pairs and minimize repulsion.[5]
Hybridization
To accommodate five bonding pairs, the central arsenic atom undergoes hybridization. The five electron domains (five single bonds) correspond to sp³d hybridization .[1][5] This involves the mixing of one s, three p, and one d atomic orbital to form five equivalent hybrid orbitals that arrange themselves in a trigonal bipyramidal structure.
Molecular Geometry and Bond Angles
The trigonal bipyramidal geometry of AsF₅ is characterized by two distinct types of positions for the fluorine atoms and consequently, two different sets of bond angles.
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Axial Positions: Two fluorine atoms are located above and below the central plane, along the main rotational axis.
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Equatorial Positions: Three fluorine atoms are situated in the trigonal plane around the central arsenic atom.[5]
This arrangement results in the following ideal bond angles:
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The angle between any two of the three equatorial fluorine atoms (F_eq_ – As – F_eq_) is 120° .[5]
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The angle between an axial fluorine atom and any of the equatorial fluorine atoms (F_ax_ – As – F_eq_) is 90° .[5]
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The angle between the two axial fluorine atoms (F_ax_ – As – F_ax_) is 180°.
Due to its symmetrical trigonal bipyramidal shape, the individual bond dipoles cancel each other out, making AsF₅ a nonpolar molecule.[5]
Experimental Data
The precise molecular structure of arsenic pentafluoride has been determined experimentally. The data presented below was obtained through gas electron diffraction studies.
| Parameter | Position | Experimental Value (Å) | Experimental Value (pm) | Reference |
| As—F Bond Length | Axial | 1.711 | 171.1 (or 171.9) | |
| As—F Bond Length | Equatorial | 1.656 | 165.6 (or 166.8) | |
| F_eq_ – As – F_eq_ Angle | Equatorial | — | — | 120° (by symmetry) |
| F_ax_ – As – F_eq_ Angle | Axial-Equatorial | — | — | 90° (by symmetry) |
Note: Minor discrepancies in reported picometer values are due to different sources citing the same primary literature.
The experimental data confirms the trigonal bipyramidal geometry and reveals that the axial As-F bonds are slightly longer than the equatorial As-F bonds. This is a common feature in trigonal bipyramidal molecules and is attributed to the greater repulsion experienced by the axial electron pairs, which have three neighboring pairs at 90°, compared to the equatorial pairs, which have only two neighbors at 90° and two at 120°.
Experimental Protocol: Gas Electron Diffraction (GED)
The determination of the molecular structure of AsF₅ was achieved using gas electron diffraction (GED), a powerful technique for analyzing the structure of molecules in the gas phase.[1]
Methodology
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Sample Introduction: A gaseous sample of arsenic pentafluoride is introduced into a high-vacuum chamber (typically 10⁻⁷ mbar) through a fine nozzle (e.g., 0.2 mm diameter).[1] This creates a molecular beam that intersects with an electron beam.
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Electron Beam Generation: A high-energy beam of electrons is generated by an electron gun, accelerated to a specific voltage. The wavelength of these electrons is comparable to the internuclear distances within the AsF₅ molecule.[1]
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Scattering: As the electron beam passes through the gas jet, the electrons are scattered by the electrostatic potential of the arsenic and fluorine nuclei and the surrounding electron clouds.
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Detection: The scattered electrons form a diffraction pattern of concentric rings. This pattern is captured on a detector, such as a photographic plate or a modern CCD camera.[5] To compensate for the steep decrease in scattering intensity at wider angles, a rotating sector is often placed in front of the detector.[1]
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Data Analysis: The intensity of the diffraction rings is measured as a function of the scattering angle. The experimental scattering intensity is then mathematically processed to remove background noise and atomic scattering contributions, yielding the molecular scattering curve. This curve contains information about the internuclear distances within the AsF₅ molecule.
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Structure Refinement: A theoretical model of the molecular geometry (in this case, a trigonal bipyramid) is used to calculate a theoretical scattering curve. The structural parameters of the model (bond lengths and angles) are then refined using a least-squares method until the theoretical curve provides the best possible fit to the experimental data.
Visualization of Molecular Geometry
The logical relationship of the atoms in arsenic pentafluoride is best represented by a trigonal bipyramidal structure.
Caption: Trigonal bipyramidal geometry of Arsenic Pentafluoride (AsF₅).
References
- 1. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the Molecular Structures of AsF3 and AsCl3 by Gas Electron Diffraction | Semantic Scholar [semanticscholar.org]
